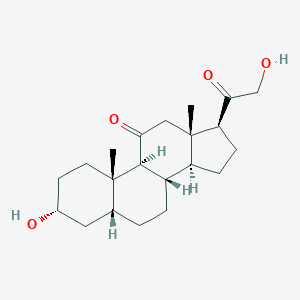

Tetrahydro-11-dehydrocorticosterone

Description

Propriétés

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYBFXIUISNTQG-RHBMFIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293596 | |

| Record name | Tetrahydro-11-dehydrocorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-03-0 | |

| Record name | Tetrahydro-11-dehydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-11-dehydrocorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,21-dihydroxy-5β-pregnane-11,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of Tetrahydro-11-dehydrocorticosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-11-dehydrocorticosterone (TH-11-DHC) is a principal urinary metabolite of the glucocorticoid corticosterone. While traditionally viewed as an inactive byproduct of hormone metabolism, emerging evidence suggests TH-11-DHC possesses biological activity, primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are critical regulators of local glucocorticoid concentrations, and their modulation has significant implications for a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the known functions of TH-11-DHC, with a focus on its role in modulating glucocorticoid signaling. It includes a summary of its metabolic pathway, its inhibitory effects on 11β-HSD, and the potential physiological consequences. Detailed experimental protocols for the analysis of TH-11-DHC and the assessment of 11β-HSD activity are also presented, alongside visual representations of key pathways and experimental workflows to facilitate a deeper understanding of its biological significance.

Introduction

Glucocorticoids, such as cortisol in humans and corticosterone in rodents, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. The biological activity of glucocorticoids is not solely dependent on their circulating levels but is also finely tuned at the tissue level by the enzymatic activity of 11β-hydroxysteroid dehydrogenases (11β-HSDs). Two main isoforms exist: 11β-HSD1, which primarily acts as a reductase to regenerate active glucocorticoids from their inactive 11-keto forms (cortisone to cortisol, and 11-dehydrocorticosterone to corticosterone), and 11β-HSD2, which is a dehydrogenase that inactivates glucocorticoids.

This compound is a downstream metabolite of 11-dehydrocorticosterone. Its primary recognized function is as an inhibitor of 11β-HSD enzymes[1][2]. By inhibiting these enzymes, TH-11-DHC can modulate local glucocorticoid concentrations, thereby influencing glucocorticoid receptor activation and downstream signaling. This guide delves into the specifics of this function and its potential therapeutic implications.

Metabolism and Bioynthesis

This compound is formed through the metabolism of corticosterone. The pathway involves the conversion of active corticosterone to inactive 11-dehydrocorticosterone by 11β-HSD2. Subsequently, 11-dehydrocorticosterone is further metabolized in the liver to its tetrahydro derivative, TH-11-DHC, which is then excreted in the urine. The measurement of urinary TH-11-DHC, often in ratio with tetrahydrocorticosterone (the metabolite of corticosterone), is a well-established method for assessing the in vivo activity of 11β-HSD enzymes.

References

Endogenous synthesis pathway of Tetrahydro-11-dehydrocorticosterone.

An In-depth Technical Guide to the Endogenous Synthesis Pathway of Tetrahydro-11-dehydrocorticosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THA) is a principal urinary metabolite of corticosterone, the primary glucocorticoid in rodents. Its formation is contingent on a multi-step enzymatic cascade involving key players in steroid metabolism. Understanding this pathway is crucial for assessing the activity of enzymes such as 11β-hydroxysteroid dehydrogenase and 5β-reductase, which are significant targets in various pathological conditions, including metabolic syndrome and hypertension. This document provides a comprehensive overview of the endogenous synthesis of this compound, detailing the enzymatic reactions, quantitative parameters, relevant experimental protocols, and visual pathway representations.

The Core Synthesis Pathway

The endogenous synthesis of this compound originates from corticosterone and proceeds through two major enzymatic stages: oxidation followed by sequential reduction.

-

Oxidation of Corticosterone: The pathway is initiated by the conversion of active corticosterone to its inactive form, 11-dehydrocorticosterone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][2] This enzyme plays a critical gatekeeper role, preventing glucocorticoids from binding to and activating mineralocorticoid receptors in tissues like the kidney.[2]

-

A-Ring Reduction of 11-Dehydrocorticosterone: The steroid's A-ring is subsequently reduced in a two-step process to yield the final "tetrahydro" metabolite.

-

Step 2a: Double Bond Reduction: The Δ4-5 double bond of 11-dehydrocorticosterone is reduced by either 5α-reductase (SRD5A) or 5β-reductase (AKR1D1) .[3] This reaction produces two distinct isomers: 5α-dihydro-11-dehydrocorticosterone or 5β-dihydro-11-dehydrocorticosterone. The 5β pathway is generally predominant for corticosterone metabolites in the liver.[3]

-

Step 2b: 3-Keto Group Reduction: The 3-keto group of the dihydro-intermediate is then reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) , an enzyme belonging to the aldo-keto reductase superfamily.[4] This final step yields 5α-Tetrahydro-11-dehydrocorticosterone or the more commonly referenced 5β-Tetrahydro-11-dehydrocorticosterone (THA).

-

The overall transformation can be summarized as: Corticosterone → 11-Dehydrocorticosterone → 5β-Dihydro-11-dehydrocorticosterone → 5β-Tetrahydro-11-dehydrocorticosterone (THA)

Below is a diagram illustrating this biochemical cascade.

Quantitative Data on Pathway Intermediates and Enzymes

The precise quantification of steroid metabolites and the characterization of enzyme kinetics are fundamental for research and drug development. The data below has been compiled from various studies.

| Parameter | Analyte/Enzyme | Value | Matrix/System | Reference |

| Limit of Quantitation (LOQ) | 11-Dehydrocorticosterone | 0.25 ng/mL | Murine Plasma | [5][6] |

| Limit of Quantitation (LOQ) | Corticosterone | 0.20 ng/mL | Murine Plasma | [5][6] |

| IC₅₀ | 7k27OHC vs. 11β-HSD1 | 357 ± 38 nM (human) | Lysates of HEK-293 cells | [7] |

| IC₅₀ | 7k27OHC vs. 11β-HSD1 | 36 ± 2 nM (mouse) | Lysates of HEK-293 cells | [7] |

| IC₅₀ | 7β27OHC vs. 11β-HSD2 | 11 ± 2 nM | Lysates of HEK-293 cells | [7] |

| IC₅₀ | 7k27OHC vs. 11β-HSD2 | 15 ± 1 nM | Lysates of HEK-293 cells | [7] |

| Michaelis Constant (Kₘ) | 11β-HSD1 (human) | 0.3 µM (for cortisone) | Expressed protein from testes | [8] |

| Michaelis Constant (Kₘ) | 11β-HSD1 (human) | 2.1 µM (for cortisol) | Expressed protein from testes | [8] |

Experimental Protocols

Accurate measurement of this compound and the activity of its synthesizing enzymes is critical. The following sections detail standardized methodologies.

Quantification of THA and Related Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific and sensitive steroid quantification, overcoming the cross-reactivity issues often seen in immunoassays.[9][10]

Objective: To simultaneously quantify 11-dehydrocorticosterone (11-DHC) and corticosterone (CORT) in plasma. A similar methodology can be adapted for THA.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of murine plasma, add an internal standard solution (e.g., d4-Cortisol).

-

Add 1 mL of chloroform for extraction.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes to separate the phases.

-

Transfer the lower organic layer (chloroform) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).

-

-

Liquid Chromatography (LC):

-

Column: ACE Excel 2 C18-AR (2.1 × 150 mm; 2 µm) or equivalent.[6]

-

Column Temperature: 25°C.[6]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over approximately 8-10 minutes.[5]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Data Analysis: Quantify analytes by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a steroid-free matrix.

-

The workflow for this protocol is visualized below.

H295R Steroidogenesis Assay for Enzyme Activity

The human adrenocortical carcinoma cell line H295R is a widely used in vitro model as it expresses most of the key enzymes required for steroidogenesis.[11] This assay can be used to screen for compounds that inhibit or induce the enzymes in the THA synthesis pathway.

Objective: To assess the effect of test compounds on the production of steroid hormones, including precursors to THA.

Methodology:

-

Cell Culture and Plating:

-

Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors).

-

Seed cells into 24-well plates and allow them to acclimate for 24 hours.

-

-

Chemical Exposure:

-

Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin to stimulate steroidogenesis, or a known inhibitor like prochloraz).

-

Incubate the cells for 48 hours.

-

-

Sample Collection and Analysis:

-

After incubation, collect the cell culture medium.

-

The medium can be directly used for steroid hormone measurement using the LC-MS/MS protocol described in Section 3.1 (preferred) or specific immunoassays.

-

Analyze the concentrations of corticosterone, 11-dehydrocorticosterone, and other relevant steroids to determine the effect of the test compound on specific enzymatic steps.

-

-

Cell Viability Assay:

-

After removing the medium, assess cell viability in the wells using a standard method (e.g., MTT, resazurin) to ensure that observed effects on steroid production are not due to cytotoxicity. A positive result is typically considered significant if it occurs at concentrations that maintain ≥70% cell viability.[11]

-

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11β-Hydroxysteroid dehydrogenases control access of 7β,27-dihydroxycholesterol to retinoid-related orphan receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Urinary Tetrahydroaldosterone to Tetrahydrocortisone Ratio: A Technical Guide to its Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of urinary steroid metabolites provides a non-invasive window into the complex enzymatic machinery of adrenal steroidogenesis. While ratios of various cortisol metabolites have well-established clinical significance, the physiological importance of the urinary tetrahydroaldosterone (THA) to tetrahydrocortisone (THE) ratio is an emerging area of interest. This technical guide provides an in-depth exploration of the biochemical pathways governing the formation of THA and THE, detailed experimental protocols for their quantification, and a summary of available quantitative data. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating adrenal function and dysfunction.

Introduction

Aldosterone and cortisol, the principal mineralocorticoid and glucocorticoid in humans, respectively, are essential for maintaining homeostasis. Their production and metabolism are tightly regulated, and dysregulation can lead to a variety of pathologies, including hypertension and metabolic syndrome. The measurement of their urinary metabolites offers a cumulative picture of adrenal steroid production and metabolism over a 24-hour period. Tetrahydroaldosterone (THA) is a major metabolite of aldosterone, while tetrahydrocortisone (THE) is a key metabolite of cortisol. The ratio of these two metabolites, THA/THE, has the potential to provide a nuanced view of the relative activities of the mineralocorticoid and glucocorticoid pathways.

Biochemical Pathways of THA and THE Formation

The synthesis and metabolism of aldosterone and cortisol are complex processes involving a cascade of enzymatic reactions within the adrenal cortex and peripheral tissues.

Aldosterone Synthesis and Metabolism to Tetrahydroaldosterone

Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex. The pathway begins with cholesterol and proceeds through a series of enzymatic steps to produce aldosterone. The final and rate-limiting step is catalyzed by aldosterone synthase (CYP11B2). Once secreted, aldosterone is primarily metabolized in the liver. The conversion to 3α,5β-tetrahydroaldosterone (the major isomeric form of THA) involves reduction of the A-ring by 5β-reductase and a subsequent reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD).

Cortisol Synthesis and Metabolism to Tetrahydrocortisone

Cortisol is synthesized in the zona fasciculata of the adrenal cortex, also starting from cholesterol. A key enzyme in this pathway is 17α-hydroxylase/17,20-lyase (CYP17A1). Following its release, cortisol can be converted to its inactive form, cortisone, by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone is then metabolized, primarily in the liver, to tetrahydrocortisone (THE) by the actions of 5β-reductase and 3α-HSD.

Experimental Protocols for THA and THE Quantification in Urine

The gold standard for urinary steroid profiling is gas chromatography-mass spectrometry (GC-MS).[1] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence due to its higher throughput and reduced need for derivatization.[2][3]

GC-MS Methodology

Urinary steroid analysis by GC-MS is a well-established and robust method for comprehensive steroid profiling.[1]

Protocol Details:

-

Sample Collection: A 24-hour urine collection is performed, and the total volume is recorded. A 1-2 mL aliquot is used for analysis.[4]

-

Enzymatic Hydrolysis: To a 1 mL urine sample, an internal standard (e.g., a deuterated steroid) is added. The pH is adjusted to approximately 4.5-5.0. A solution containing β-glucuronidase and sulfatase is added to hydrolyze the steroid conjugates. The mixture is incubated, typically overnight, at 37°C.[1]

-

Solid-Phase Extraction (SPE): The hydrolyzed urine is applied to a pre-conditioned C18 SPE cartridge. The cartridge is washed with water to remove interfering substances. The steroids are then eluted with an organic solvent like methanol or ethyl acetate.[1]

-

Derivatization: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then derivatized to increase the volatility and thermal stability of the steroids for GC analysis. A common two-step derivatization involves methoximation followed by silylation (e.g., using MSTFA).[1]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The steroids are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are introduced into a mass spectrometer for detection and quantification. Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.[5][6]

LC-MS/MS Methodology

LC-MS/MS offers a high-throughput alternative to GC-MS, often with simpler sample preparation.[2][3]

Protocol Details:

-

Sample Collection: A 24-hour urine collection is performed, and a small aliquot (e.g., 200 µL) is used.[2]

-

Enzymatic Hydrolysis: Similar to the GC-MS protocol, internal standards and a hydrolysis enzyme mixture are added to the urine sample, followed by incubation.[2]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an appropriate SPE cartridge (e.g., C18). After washing, the steroids are eluted with an organic solvent.[2]

-

LC-MS/MS Analysis: The eluate is evaporated and reconstituted in a suitable solvent for liquid chromatography. The sample is injected into an HPLC or UPLC system coupled to a tandem mass spectrometer. Steroids are separated on a reverse-phase column and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[2][3]

Quantitative Data and Physiological Significance

While extensive data exists for the ratio of cortisol metabolites (e.g., (THF+allo-THF)/THE) in diagnosing conditions like Apparent Mineralocorticoid Excess (AME), specific reference ranges and established clinical utility for the THA/THE ratio are not as well-defined in the current literature.[7][8] However, the individual concentrations of THA and THE are informative.

Tetrahydroaldosterone (THA)

Urinary THA is a reliable marker of total aldosterone production.[9] Elevated levels are indicative of primary aldosteronism, a common cause of secondary hypertension.[10][11]

Tetrahydrocortisone (THE)

Urinary THE reflects the peripheral metabolism of cortisol to its inactive form, cortisone. The conversion of cortisol to cortisone is a key mechanism for protecting the mineralocorticoid receptor from illicit activation by cortisol.

The THA/THE Ratio

An altered THA/THE ratio could theoretically reflect a shift in the balance between mineralocorticoid and glucocorticoid metabolism. For instance, in conditions of aldosterone excess (primary aldosteronism), an increased THA/THE ratio would be expected due to elevated THA levels. Conversely, conditions affecting cortisol metabolism could also influence this ratio.

Table 1: Illustrative Urinary Steroid Excretion in Healthy Adults and Patients with Primary Aldosteronism (PA)

| Analyte | Healthy Adults (μ g/24h ) | Primary Aldosteronism (μ g/24h ) |

| Tetrahydroaldosterone (THA) | 20 - 150 | > 200 |

| Tetrahydrocortisone (THE) | 1500 - 4500 | Variable, may be normal or slightly elevated |

| Calculated THA/THE Ratio | ~0.004 - 0.1 | Potentially > 0.1 |

Note: The values in this table are approximate and can vary based on age, sex, and analytical methodology. The calculated THA/THE ratio is for illustrative purposes and does not represent established clinical reference ranges.

Clinical and Research Applications

The analysis of urinary THA and THE, and by extension their ratio, has several potential applications:

-

Diagnosis of Adrenal Disorders: Urinary steroid profiling is a powerful tool for the diagnosis of various adrenal disorders, including congenital adrenal hyperplasia, Cushing's syndrome, and primary aldosteronism.[1]

-

Drug Development: In the development of drugs targeting the renin-angiotensin-aldosterone system (RAAS) or cortisol metabolism, monitoring urinary THA and THE can provide valuable pharmacodynamic insights.

-

Research in Hypertension and Metabolic Disease: Investigating the THA/THE ratio in large cohorts of patients with essential hypertension or metabolic syndrome may reveal novel insights into the pathophysiology of these conditions.

Conclusion

The urinary THA/THE ratio represents a potentially valuable, yet currently underutilized, biomarker in the assessment of adrenal function. While the individual components of the ratio, THA and THE, have established roles in clinical diagnostics, the physiological significance of their ratio requires further investigation. This technical guide provides a foundational understanding of the biochemical pathways, analytical methodologies, and available data related to the THA/THE ratio, with the aim of stimulating further research in this promising area. The continued advancement of mass spectrometry techniques will undoubtedly facilitate more comprehensive and precise urinary steroid profiling, further elucidating the clinical utility of the THA/THE ratio.

References

- 1. labpedia.net [labpedia.net]

- 2. Quantitative estimation of urinary pregnanetriol, pregnanetriolone, tetrahydro S and delta-5-pregnenetriol in the investigation of adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Urine steroid metabolomics as a diagnostic tool in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cutoff Values of Aldosterone and the Aldosterone-Renin Ratio for Predicting Primary Aldosteronism in Patients with Resistant Hypertension: A Real-Life Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Beyond Infection: Device Utilization Ratio as a Performance Measure for Urinary Catheter Harm - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of Tetrahydro-11-dehydrocorticosterone.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Tetrahydro-11-dehydrocorticosterone, a significant metabolite of corticosterone and an inhibitor of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme. This document is intended for researchers, scientists, and professionals in the field of drug development and endocrinology.

Chemical Structure and Identification

This compound is a steroid metabolite. Its chemical identity is established by its unique structure and identifiers.

Chemical Structure:

While a 2D structure diagram is not available in the search results, its IUPAC name and CAS number definitively identify the compound. Based on its name, it is a reduced form of 11-dehydrocorticosterone, indicating the saturation of the A-ring of the steroid nucleus.

Identification:

| Identifier | Value |

| CAS Number | 566-03-0[1] |

| Molecular Formula | C₂₁H₃₂O₄[1][2] |

| Molecular Weight | 348.48 g/mol [1][2] |

| Synonyms | Allotetrahydrocorticosterone, (3α,5α)-3,21-Dihydroxypregnan-11,20-dione |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and experimental use.

| Property | Value | Source |

| Appearance | White to off-white solid | [2][3] |

| Solubility | Soluble in DMSO (25 mg/mL)[2]. Sparingly soluble in aqueous buffers; for aqueous solutions, it is recommended to first dissolve in ethanol[4][5]. Formulations for in vivo use often involve co-solvents like PEG300 and Tween-80[2][4]. | |

| Storage | Store as a powder at -20°C for long-term stability (up to 3 years)[2]. In solvent, store at -80°C for up to 6 months[2]. |

Note: Specific melting and boiling points for this compound were not found in the provided search results. The melting point of its precursor, 11-dehydrocorticosterone, is reported as 177-179°C[6] and 183.5°C[7].

Experimental Protocols

Synthesis

The synthesis of this compound typically involves the enzymatic reduction of its precursor, 11-dehydrocorticosterone.

Protocol: Enzymatic Reduction of 11-dehydrocorticosterone

This protocol is based on the general method described for the synthesis of tetrahydro steroids from their corresponding precursors[8].

-

Starting Material: 11-dehydrocorticosterone

-

Enzyme: 3α-hydroxysteroid dehydrogenase (3α-HSD)

-

Cofactor: Nicotinamide adenine dinucleotide (NADH)

-

Reaction Buffer: A suitable buffer to maintain optimal enzyme activity (e.g., phosphate buffer, pH 7.4).

-

Procedure:

-

Dissolve 11-dehydrocorticosterone in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute with the reaction buffer.

-

Add NADH to the reaction mixture.

-

Initiate the reaction by adding 3α-hydroxysteroid dehydrogenase.

-

Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) with gentle agitation.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and vortexing).

-

Extract the product using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic extract with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified using column chromatography on silica gel or by preparative HPLC.

Analytical Methods

The analysis of this compound can be performed using chromatographic techniques, particularly HPLC coupled with mass spectrometry (MS).

Protocol: HPLC-MS/MS Analysis

This method is adapted from established protocols for the analysis of related tetrahydro-steroid metabolites[9][10][11][12].

-

Sample Preparation (from biological fluids like urine or plasma):

-

Hydrolysis of Conjugates: Steroid metabolites in biological fluids are often conjugated (e.g., glucuronides). Enzymatic hydrolysis using β-glucuronidase is necessary to release the free steroid[13].

-

Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane[11] or chloroform[9], or solid-phase extraction (SPE) using C18 cartridges[13] to isolate the steroids from the biological matrix.

-

Derivatization (Optional): For certain detection methods like fluorescence, derivatization may be necessary[11]. However, for MS/MS, it is often not required.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column, is typically used[9][11].

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed[9][10].

-

Flow Rate: Typical flow rates are in the range of 0.2-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for steroids[9][10].

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

Signaling Pathways and Mechanism of Action

This compound is an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly 11β-HSD1[1]. This enzyme plays a crucial role in regulating intracellular glucocorticoid levels.

The 11β-HSD System

There are two main isoforms of 11β-HSD:

-

11β-HSD1: This enzyme primarily acts as a reductase, converting inactive cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to active cortisol or corticosterone, respectively. It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system[14][15][16].

-

11β-HSD2: This enzyme has dehydrogenase activity, inactivating cortisol and corticosterone to cortisone and 11-dehydrocorticosterone. It is predominantly found in mineralocorticoid target tissues like the kidney, protecting the mineralocorticoid receptor from illicit occupation by cortisol[14][15][17].

Inhibition of 11β-HSD1 by this compound

By inhibiting 11β-HSD1, this compound reduces the intracellular conversion of inactive glucocorticoid precursors into their active forms. This leads to a decrease in local glucocorticoid concentrations within target tissues, without significantly affecting systemic circulating levels[14].

Figure 1: Signaling pathway illustrating the inhibition of 11β-HSD1 by this compound.

Downstream Effects of 11β-HSD1 Inhibition

The reduction in intracellular active glucocorticoids due to 11β-HSD1 inhibition has several beneficial downstream effects, particularly in the context of metabolic diseases.

-

Improved Insulin Sensitivity: Excessive glucocorticoid action in the liver and adipose tissue contributes to insulin resistance. By reducing local cortisol/corticosterone levels, 11β-HSD1 inhibitors can improve insulin sensitivity[18][19].

-

Reduced Adiposity: Glucocorticoids promote the differentiation and proliferation of adipocytes. Inhibition of 11β-HSD1 can lead to a reduction in visceral fat accumulation[18].

-

Anti-inflammatory Effects: While acute inflammation can be worsened by 11β-HSD1 inhibition, in chronic inflammatory states like those associated with obesity, inhibition can be beneficial by reducing inflammation[20][21].

-

Neuroprotection: In the brain, elevated glucocorticoids can be neurotoxic. 11β-HSD1 inhibition has been explored as a potential therapeutic strategy for age-related cognitive decline[15][17].

Figure 2: A generalized experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a key steroid metabolite with significant potential as a therapeutic agent due to its inhibitory action on 11β-HSD1. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its application in research and drug development, particularly in the context of metabolic and inflammatory diseases. This guide provides a foundational overview for professionals working with this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized protocols for its synthesis and analysis.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 11β-HSD抑制剂 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. usbio.net [usbio.net]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of 11-dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chronic Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity Decreases Hypertension, Insulin Resistance, and Hypertriglyceridemia in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis | PLOS One [journals.plos.org]

The Emerging Role of Tetrahydro-11-dehydrocorticosterone in Adrenal Gland Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adrenal cortex is a critical endocrine organ responsible for the synthesis of a diverse array of steroid hormones that regulate numerous physiological processes, including metabolism, inflammation, and blood pressure. The precise control of steroid hormone action is paramount for maintaining homeostasis. A key mechanism in this regulation is the pre-receptor metabolism of glucocorticoids by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This technical guide delves into the role of a specific metabolite in this pathway, Tetrahydro-11-dehydrocorticosterone (TH-11-DHC), and its significance in adrenal function. While traditionally viewed as an inactive byproduct, emerging evidence suggests that TH-11-DHC may possess biological activities and serve as a valuable biomarker for adrenal health and disease.

Adrenal Steroidogenesis and the Corticosterone Metabolic Pathway

The synthesis of steroid hormones in the adrenal cortex, known as steroidogenesis, is a complex process involving a cascade of enzymatic reactions. Cholesterol serves as the initial precursor for all steroid hormones, including the primary glucocorticoid in rodents, corticosterone. The biological activity of corticosterone is tightly regulated by the two isoforms of 11β-HSD.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme primarily acts as a reductase, converting the inactive 11-dehydrocorticosterone to the active corticosterone, thereby amplifying glucocorticoid signaling within target tissues.

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): Conversely, 11β-HSD2 is a potent dehydrogenase that inactivates corticosterone by converting it to 11-dehydrocorticosterone. This inactivation is crucial in mineralocorticoid-sensitive tissues like the kidney, preventing the illicit activation of the mineralocorticoid receptor by glucocorticoids.

11-dehydrocorticosterone is further metabolized to various downstream products, including this compound.

Signaling Pathway of Corticosterone Metabolism

The interplay between 11β-HSD1 and 11β-HSD2 dictates the local availability of active glucocorticoids, a critical determinant of cellular response.

The Role of this compound

An Inhibitor of 11β-HSD

This compound has been identified as an inhibitor of 11β-HSD enzymes[1][2][3]. This inhibitory activity suggests a potential feedback mechanism in the regulation of glucocorticoid metabolism. However, specific inhibitory concentrations (IC50) for TH-11-DHC against 11β-HSD1 and 11β-HSD2 are not well-documented in publicly available literature, indicating a need for further quantitative research in this area.

A Biomarker of Adrenal Function and Disease

The measurement of urinary steroid metabolites provides a non-invasive window into the activity of adrenal steroidogenic and metabolic pathways. Altered levels of TH-11-DHC and related metabolites have been associated with various pathological conditions.

| Condition | Observation | Implication | Reference |

| Essential Hypertension | Elevated urinary excretion of TH-11-DHC and its precursors. | Potential dysregulation of corticosterone metabolism and mineralocorticoid receptor activation. | [4] |

| Adrenocortical Tumors | Altered urinary steroid profiles, including metabolites of corticosterone. | Can serve as a biomarker to differentiate between benign and malignant adrenal tumors. | [4] |

Experimental Protocols

Quantification of this compound in Biological Samples

The accurate measurement of TH-11-DHC is crucial for both research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for the comprehensive profiling of urinary steroids.

1. Sample Preparation: Solid-Phase Extraction (SPE) of Urinary Steroids

This protocol outlines a general procedure for the extraction of steroids from urine, which can be adapted for the analysis of TH-11-DHC.

-

Materials:

-

C18 SPE cartridges

-

Methanol

-

Deionized water

-

Urine sample

-

Centrifuge

-

Evaporator (e.g., nitrogen stream or centrifugal vacuum concentrator)

-

-

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Centrifuge the urine sample to pellet any particulate matter. Load 2-5 mL of the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elution: Elute the steroids from the cartridge with 5 mL of methanol.

-

Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. The dried extract is now ready for derivatization.

-

2. Derivatization: Methyloxime-Trimethylsilyl (MO-TMS) Ether Formation

To improve the volatility and thermal stability of steroids for GC-MS analysis, a two-step derivatization process is typically performed.

-

Materials:

-

Dried steroid extract

-

Methoxyamine hydrochloride in pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC-MS vials

-

-

Procedure:

-

Methoximation: Reconstitute the dried steroid extract in 50 µL of methoxyamine hydrochloride in pyridine. Seal the vial and heat at 60°C for 60 minutes. This step converts keto groups to methyloximes.

-

Silylation: After cooling, add 100 µL of MSTFA with 1% TMCS to the vial. Seal and heat at 60°C for 30 minutes. This step converts hydroxyl groups to trimethylsilyl ethers.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

-

Experimental Workflow for Urinary Steroid Profiling

The following diagram illustrates the general workflow for the analysis of urinary steroids, including TH-11-DHC.

Conclusion and Future Directions

This compound, a metabolite of corticosterone, plays a role in the intricate regulation of adrenal function, primarily through its involvement in the 11β-HSD-mediated control of glucocorticoid activity. While its direct biological actions are still under investigation, its utility as a biomarker for adrenal disorders is becoming increasingly apparent. The development and standardization of robust analytical methods for the quantification of TH-11-DHC are essential for advancing our understanding of its physiological and pathophysiological significance. Future research should focus on elucidating the precise molecular mechanisms of TH-11-DHC's inhibitory effects on 11β-HSD and its potential interactions with other cellular targets. Such studies will be instrumental for the development of novel diagnostic and therapeutic strategies for a range of adrenal and metabolic diseases.

References

Preliminary Research on Tetrahydro-11-dehydrocorticosterone in Neuroscience: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes preliminary research and theoretical frameworks concerning Tetrahydro-11-dehydrocorticosterone. Direct experimental data on its specific neurological effects are limited in publicly available literature. The proposed experimental protocols are based on established methods for related compounds and should be adapted and validated.

Introduction

This compound (TH-11-DHC) is a metabolite of 11-dehydrocorticosterone, the inactive precursor to the primary glucocorticoid in rodents, corticosterone. The conversion between these steroids is catalyzed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. This guide provides a comprehensive overview of the current, albeit limited, understanding of TH-11-DHC in the context of neuroscience, focusing on its potential mechanisms of action, proposed experimental investigation methods, and the available data. The primary hypothesized role of TH-11-DHC in the central nervous system is as an inhibitor of 11β-HSD1, an enzyme implicated in age-related cognitive decline and various neurological disorders.

Biochemical Profile and Quantification

Chemical Properties

| Property | Value |

| IUPAC Name | (3α,5α)-3,21-dihydroxy-pregnan-11,20-dione |

| Molecular Formula | C21H32O4 |

| Molecular Weight | 348.48 g/mol |

| CAS Number | 566-03-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Synthesis and Analysis

Detailed protocols for the synthesis and quantification of TH-11-DHC are provided in the "Experimental Protocols" section. The synthesis involves the reduction of 11-dehydrocorticosterone, and quantification in brain tissue can be achieved using liquid chromatography-mass spectrometry (LC-MS).

Core Mechanism of Action: 11β-HSD1 Inhibition

The principal mechanism by which this compound is proposed to exert its effects in the brain is through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is a crucial enzyme that regenerates active corticosterone from inactive 11-dehydrocorticosterone within neurons and other brain cells.[2] By inhibiting this enzyme, TH-11-DHC would reduce intracellular corticosterone levels, thereby dampening glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) signaling.

Figure 1: Proposed mechanism of 11β-HSD1 inhibition by this compound.

Potential Neuropharmacological Effects

While direct evidence is lacking, the inhibition of 11β-HSD1 by TH-11-DHC suggests potential roles in modulating neuronal excitability, neuroinflammation, and neuroprotection.

Modulation of Neuronal Excitability

Glucocorticoids are known to modulate neuronal excitability and synaptic plasticity. By reducing intracellular corticosterone, TH-11-DHC could indirectly alter neuronal function. The precise effects would depend on the brain region and neuronal population, as glucocorticoid actions are complex and can be both excitatory and inhibitory.

Figure 2: Hypothetical workflow of TH-11-DHC's effect on neuronal excitability.

Neuroinflammation

Glucocorticoids have complex, often anti-inflammatory, effects. However, chronic elevation can be detrimental. By locally reducing corticosterone, TH-11-DHC might modulate microglial activation and the production of pro-inflammatory cytokines, potentially offering neuroprotection in inflammatory conditions.

Figure 3: Proposed anti-inflammatory action of TH-11-DHC via microglial modulation.

Quantitative Data Summary

| Parameter | Compound | Value | Source |

| Biological Activity | This compound | 11β-HSD inhibitor | [1] |

Note: The lack of publicly available IC50 values or detailed binding affinities highlights a significant gap in the current understanding of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of A-ring reduced steroids.[3]

-

Starting Material: 11-dehydrocorticosterone.

-

Step 1: Reduction of the A-ring.

-

Dissolve 11-dehydrocorticosterone in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as sodium borohydride (NaBH4), in a controlled manner at a specific temperature (e.g., 0°C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully with an acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Purification.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect and combine the fractions containing the desired tetrahydro product.

-

-

Step 3: Characterization.

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Quantification of this compound in Brain Tissue by LC-MS

This protocol is a general guideline adapted from methods for related steroids.[4][5]

-

Tissue Homogenization:

-

Homogenize frozen brain tissue in a suitable buffer on ice.

-

-

Liquid-Liquid Extraction:

-

Add an organic solvent (e.g., chloroform or methyl tert-butyl ether) to the homogenate.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the steroids.

-

-

Sample Preparation:

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for TH-11-DHC will need to be determined.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

-

In Vitro 11β-HSD1 Inhibition Assay

This protocol is based on general methods for assessing 11β-HSD1 activity.[3]

-

Enzyme Source:

-

Use microsomes from cells overexpressing human or rodent 11β-HSD1, or from liver tissue.

-

-

Assay Buffer:

-

A neutral pH buffer (e.g., Tris-HCl) containing a cofactor for the reductase activity (NADPH).

-

-

Substrate:

-

A known substrate of 11β-HSD1, such as cortisone or 11-dehydrocorticosterone. A radiolabeled substrate can be used for easier detection.

-

-

Procedure:

-

Pre-incubate the enzyme source with varying concentrations of this compound (the inhibitor).

-

Initiate the reaction by adding the substrate and cofactor.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching solvent).

-

-

Detection of Product:

-

Separate the substrate and the product (cortisol or corticosterone) using TLC or HPLC.

-

Quantify the amount of product formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration of TH-11-DHC and determine the IC50 value.

-

Assessment of Neuroinflammation in Microglial Cell Culture

This is a general protocol to assess the potential anti-inflammatory effects of TH-11-DHC.

-

Cell Culture:

-

Use a murine microglial cell line (e.g., BV-2) or primary microglia.

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of TH-11-DHC for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of secreted cytokines in the culture supernatant using ELISA kits.

-

Gene Expression: Analyze the mRNA levels of inflammatory genes in the cell lysates using quantitative real-time PCR (qRT-PCR).

-

-

Data Analysis:

-

Compare the levels of inflammatory mediators in the TH-11-DHC treated groups to the LPS-only control group to determine the inhibitory effect.

-

Electrophysiological Recording in Acute Brain Slices

This is a general protocol to investigate the effects of TH-11-DHC on neuronal activity.

-

Slice Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus) from rodents.

-

-

Recording:

-

Use whole-cell patch-clamp or field potential recordings.

-

-

Experimental Design:

-

Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, synaptic currents).

-

Bath-apply this compound at various concentrations.

-

Record the changes in neuronal properties in the presence of the compound.

-

-

Parameters to Measure:

-

Intrinsic Excitability: Resting membrane potential, input resistance, action potential threshold, and firing frequency.

-

Synaptic Transmission: Frequency and amplitude of spontaneous or evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

-

Conclusion and Future Directions

This compound is an intriguing molecule with a plausible mechanism of action in the central nervous system as an inhibitor of 11β-HSD1. This positions it as a potential therapeutic candidate for neurological conditions where glucocorticoid dysregulation plays a role. However, the current body of research is sparse, and significant work is required to validate its proposed effects.

Future research should focus on:

-

Quantitative Biology: Determining the IC50 of TH-11-DHC for 11β-HSD1 and 11β-HSD2 to confirm its potency and selectivity.

-

Neuropharmacology: Conducting in-depth studies to elucidate its effects on neuronal excitability, synaptic plasticity, and neuroinflammation using the protocols outlined in this guide.

-

In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of TH-11-DHC in animal models of neurological disorders, such as Alzheimer's disease or age-related cognitive decline.

-

Signaling Pathways: Investigating the downstream molecular pathways affected by TH-11-DHC treatment in neuronal and glial cells.

The generation of robust data in these areas will be crucial to advance our understanding of this compound and its potential as a novel therapeutic agent in neuroscience.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]

- 5. Neuroprotective actions of neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 11-Dehydrocorticosterone: A Technical Guide to the Formation of Tetrahydro-11-dehydrocorticosterone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic conversion of 11-dehydrocorticosterone to its tetrahydro metabolite, Tetrahydro-11-dehydrocorticosterone (THA). This document provides a comprehensive overview of the enzymatic pathways, quantitative data, and detailed experimental methodologies relevant to this metabolic process, aimed at facilitating further research and drug development in related fields.

Introduction

Glucocorticoids, essential steroid hormones, are intricately regulated at both the systemic and tissue-specific levels. A key mechanism of this regulation is the pre-receptor metabolism of active glucocorticoids into their inactive 11-keto forms. In rodents, the active glucocorticoid corticosterone is converted to the inactive 11-dehydrocorticosterone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reactivate 11-dehydrocorticosterone to corticosterone, amplifying glucocorticoid action in tissues where it is expressed.

Beyond this interconversion, 11-dehydrocorticosterone undergoes further metabolism, leading to the formation of various metabolites, including this compound (THA). This guide focuses on the enzymatic reduction of the A-ring of 11-dehydrocorticosterone, a critical step in its catabolism, resulting in the formation of THA. Understanding this metabolic pathway is crucial for elucidating the complete lifecycle of glucocorticoids and for the development of therapeutic agents that target these pathways.

The Metabolic Pathway: From 11-Dehydrocorticosterone to this compound

The conversion of 11-dehydrocorticosterone to this compound is a two-step enzymatic process involving the reduction of the A-ring of the steroid nucleus.

Step 1: A-Ring Reduction by 5α- and 5β-Reductases

The initial and rate-limiting step is the irreversible reduction of the Δ4-5 double bond in the A-ring of 11-dehydrocorticosterone. This reaction is catalyzed by two families of enzymes:

-

5α-reductases (SRD5A): These enzymes produce 5α-dihydro-11-dehydrocorticosterone. There are three known isoenzymes of 5α-reductase (type 1, 2, and 3).

-

5β-reductase (AKR1D1): This enzyme generates 5β-dihydro-11-dehydrocorticosterone.

Step 2: 3-Keto Group Reduction by 3α-Hydroxysteroid Dehydrogenases

The resulting 5α- or 5β-dihydro intermediates are then further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSDs). These enzymes catalyze the reduction of the 3-keto group to a 3α-hydroxyl group, yielding the final product, this compound (THA).

The overall metabolic pathway can be visualized as follows:

Quantitative Data

The enzymatic conversion of 11-dehydrocorticosterone has been quantified in various studies. The following table summarizes the key kinetic parameters for the 5α-reductase enzyme acting on 11-dehydrocorticosterone.

| Enzyme | Substrate | Tissue Source | Km | Vmax | Citation |

| 5α-Reductase | 11-Dehydrocorticosterone | Rabbit Liver Microsomes | 4.2 x 10-6 mol/L | 2,600 pmol x min-1 x mg-1 | [1] |

| 5α-Reductase | Corticosterone | Rabbit Liver Microsomes | 0.5 x 10-6 mol/L | 38 pmol x min-1 x mg-1 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound formation.

In Vitro 5α-Reductase Activity Assay (Radioenzymatic Method)

This protocol is adapted from studies on steroid metabolism and can be used to determine the kinetic parameters of 5α-reductase with 11-dehydrocorticosterone as a substrate.[1]

Materials:

-

Rabbit liver microsomes (or other tissue homogenates)

-

[3H]-11-dehydrocorticosterone (radiolabeled substrate)

-

NADPH (cofactor)

-

Tris-HCl buffer (pH 7.4)

-

Ethyl acetate (for extraction)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

-

Unlabeled 11-dehydrocorticosterone and its 5α-reduced metabolite (for standards)

Procedure:

-

Incubation:

-

Prepare reaction mixtures in microcentrifuge tubes containing Tris-HCl buffer, NADPH, and the microsomal protein preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [3H]-11-dehydrocorticosterone.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Extraction:

-

Stop the reaction by adding ice-cold ethyl acetate.

-

Vortex thoroughly to extract the steroids.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic (upper) phase to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Chromatography and Quantification:

-

Re-dissolve the dried extract in a small volume of ethyl acetate.

-

Spot the extract, along with unlabeled standards, onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate 11-dehydrocorticosterone from its 5α-reduced metabolite.

-

Visualize the standards (e.g., using iodine vapor).

-

Scrape the corresponding spots for the radioactive samples into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the radioactivity in the product spot.

-

Determine the enzyme activity (e.g., in pmol/min/mg protein).

-

To determine Km and Vmax, perform the assay with varying concentrations of 11-dehydrocorticosterone.

-

LC-MS/MS Method for Quantification of 11-Dehydrocorticosterone and its Metabolites

This method is based on a published protocol for the analysis of corticosterone and 11-dehydrocorticosterone and can be adapted to include this compound.

Instrumentation:

-

Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

Sample Preparation (from plasma):

-

Liquid-Liquid Extraction (LLE):

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).

-

Add an extraction solvent (e.g., chloroform or methyl tert-butyl ether).

-

Vortex vigorously and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in the initial mobile phase.

-

LC-MS/MS Parameters (Example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 11-Dehydrocorticosterone | 345.2 | 121.1 |

| Corticosterone | 347.2 | 121.1 |

| This compound | To be determined empirically | To be determined empirically |

Note: The MRM transitions for this compound would need to be optimized.

Signaling Pathways of this compound

The direct signaling pathways of this compound are not as well-characterized as those of its precursor, 11-dehydrocorticosterone, or the active glucocorticoid, corticosterone. However, existing evidence suggests potential mechanisms of action:

-

Inhibition of 11β-HSD: Some tetrahydro metabolites of corticosteroids have been shown to act as inhibitors of 11β-HSD enzymes. By inhibiting 11β-HSD1, THA could reduce the local regeneration of active corticosterone, thereby dampening glucocorticoid signaling. Conversely, inhibition of 11β-HSD2 could potentially lead to increased local concentrations of active glucocorticoids.

-

Interaction with Steroid Receptors: While 11-keto steroids like 11-dehydrocorticosterone have low affinity for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), the affinity of their tetrahydro metabolites is an area of active investigation. It is plausible that THA could interact with these receptors, potentially acting as a weak agonist or antagonist.

-

Putative Novel Receptors: Research has suggested the existence of a putative nuclear receptor with high affinity for 11-dehydrocorticosterone in certain tissues.[2] It is possible that THA could also interact with this or other novel receptor systems.

Further research is required to fully elucidate the specific signaling cascades initiated by this compound.

Conclusion

The metabolism of 11-dehydrocorticosterone to this compound represents a significant pathway in the clearance and inactivation of glucocorticoids. The enzymes 5α-reductase, 5β-reductase, and 3α-hydroxysteroid dehydrogenase are central to this conversion. While quantitative data on the kinetics of these reactions are emerging, further research is needed to fully understand the regulation of this pathway in various physiological and pathological states. The biological activity and signaling mechanisms of THA remain a promising area for future investigation, with potential implications for the development of novel therapeutics targeting glucocorticoid metabolism and action. This guide provides a foundational resource for researchers dedicated to advancing our understanding of this intricate metabolic process.

References

Investigating Tetrahydro-11-dehydrocorticosterone in Preclinical Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of Tetrahydro-11-dehydrocorticosterone (TH-11-DHC), a putative inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). Due to the limited direct research on TH-11-DHC, this document extrapolates from the extensive research on selective 11β-HSD1 inhibitors in rodent models to provide a comprehensive framework for its evaluation.

Introduction to this compound and 11β-HSD1

This compound is identified as an inhibitor of 11β-HSD.[1] The primary target of such inhibitors in metabolic and neurological research is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive 11-keto glucocorticoids (11-dehydrocorticosterone in rodents and cortisone in humans) to their active forms (corticosterone and cortisol, respectively).[2][3][4] By amplifying local glucocorticoid action in tissues like the liver, adipose tissue, and brain, 11β-HSD1 plays a significant role in various physiological and pathophysiological processes.[2][4]

Inhibition of 11β-HSD1 is a promising therapeutic strategy for a range of conditions, including metabolic syndrome, type 2 diabetes, obesity, age-related cognitive decline, and inflammation.[5][6][7][8][9][10] Preclinical studies in rodent models using selective 11β-HSD1 inhibitors have demonstrated significant improvements in these conditions, providing a strong rationale for the investigation of novel inhibitors like TH-11-DHC.

Core Signaling Pathway: 11β-HSD1 Inhibition

The primary mechanism of action for TH-11-DHC, as an 11β-HSD inhibitor, is the reduction of intracellular active glucocorticoids. This modulation of the glucocorticoid signaling pathway is central to its therapeutic potential.

Data Presentation: Effects of 11β-HSD1 Inhibitors in Rodent Models

The following tables summarize quantitative data from preclinical studies on various 11β-HSD1 inhibitors in rodent models, illustrating the potential therapeutic effects that could be investigated for TH-11-DHC.

Table 1: Metabolic Effects of 11β-HSD1 Inhibitors in Murine Models

| Compound | Animal Model | Duration of Treatment | Dosage | Key Findings | Reference |

| Compound 544 | Diet-Induced Obese (DIO) C57BL/6J mice | 11 days | 20 mg/kg, twice daily (PO) | - 15% decrease in fasting serum glucose- 7% reduction in body weight- 12.1% reduction in cumulative food intake | [5] |

| INU-101 | KKAy mice | Not specified | 30 mg/kg | - 36% inhibition of liver 11β-HSD1- ~65% inhibition in adipose tissue | [6] |

| INU-101 | ob/ob mice | Not specified | 30 mg/kg | - 31.1% reduction in glycemia- 12.2% reduction in HbA1c levels | [6] |

| Compound 11 | SHR-cp obese rats | Not specified | Not specified | - 90% reduction in liver 11β-HSD1 activity- 97% reduction in adipose tissue 11β-HSD1 activity- Improved glucose tolerance and reduced insulin resistance | [6] |

| Compound H8 | db/db mice | Not specified | 10 mg/kg | - ~70% inhibition of liver 11β-HSD1- 60-70% inhibition in adipose tissue- Ameliorated glucose tolerance and insulin sensitivity | [6] |

Table 2: Neurological and Cognitive Effects of 11β-HSD1 Inhibitors in Murine Models

| Compound | Animal Model | Duration of Treatment | Dosage | Key Findings | Reference |

| UE2316 | Aged, cognitively impaired C57BL/6 mice | Short-term | Not specified | - Improved memory | [7] |

| UE2316 | Tg2576 mice (Alzheimer's model), 14 months old | 4 weeks | Not specified | - Decreased number of β-amyloid plaques in the cerebral cortex | [7] |

| UE2316 | Young Tg2576 mice | Up to 13 months | Not specified | - Prevented cognitive decline | [7] |

| Carbenoxolone (non-selective) | Aged HSD1 knock-out mice | Not specified | Not applicable | - Improved cognition and increased long-term potentiation compared to wild-type | [11] |

Table 3: Anti-inflammatory Effects of 11β-HSD1 Inhibitors

| Compound | Model | Key Findings | Reference |

| BVT.2733 | LPS-induced THP-1 cells (in vitro) | - Ameliorated pro-inflammatory mediators | [9] |

| Not specified | Endotoxemia (in vivo) | - Attenuated levels of pro-inflammatory mediators- Increased survival rate | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of TH-11-DHC. Below are generalized protocols based on studies with other 11β-HSD1 inhibitors.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel 11β-HSD1 inhibitor in a preclinical rodent model.

Preparation and Administration of TH-11-DHC

Based on supplier recommendations for in vivo experiments, TH-11-DHC can be formulated for oral administration.

-

Objective: To prepare a stable formulation of TH-11-DHC for oral administration to rodents.

-

Materials:

-

This compound (TH-11-DHC) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Protocol:

-

Prepare a stock solution of TH-11-DHC in DMSO.

-

For the final working solution, add the DMSO stock solution to PEG300 and mix thoroughly.

-

Add Tween-80 and mix until a homogenous solution is formed.

-

Add saline to reach the final desired volume and concentration.

-

A suggested final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

The solution should be prepared fresh daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

-

Administration:

-

The prepared solution can be administered via oral gavage at a specified volume based on the animal's body weight.

-

Measurement of 11-dehydrocorticosterone and Corticosterone

To assess the pharmacodynamic effect of TH-11-DHC, it is essential to measure the levels of the 11β-HSD1 substrate (11-dehydrocorticosterone, DHC) and its product (corticosterone, CORT) in plasma or tissue.

-

Method: Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[12][13]

-

Sample Preparation (from murine plasma):

-

Thaw plasma samples on ice.

-

Perform a liquid-liquid extraction (LLE) using chloroform (10:1 ratio).[12]

-

Vortex and centrifuge the samples to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC/MS/MS analysis.

-

-

LC/MS/MS Parameters (example):

-

Data Analysis: Quantify the concentrations of 11-DHC and CORT against a standard curve. The ratio of CORT to 11-DHC can be used as an indicator of 11β-HSD1 activity.

Assessment of 11β-HSD1 Activity in Tissues (ex vivo)

This protocol determines the enzymatic activity of 11β-HSD1 in tissue homogenates.

-

Objective: To measure the conversion of 11-dehydrocorticosterone to corticosterone in tissue samples.

-

Materials:

-

Rodent tissues (e.g., liver, adipose tissue, brain)

-

Homogenization buffer

-

11-dehydrocorticosterone (substrate)

-

NADPH (cofactor)

-

Incubator

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC/MS/MS system for corticosterone quantification

-

-

Protocol:

-

Harvest tissues from animals and immediately freeze them in liquid nitrogen.

-

Homogenize the tissues in a suitable buffer.

-

Centrifuge the homogenate to obtain the microsomal fraction (if desired).

-

Incubate a known amount of protein from the tissue homogenate with a saturating concentration of 11-dehydrocorticosterone and NADPH at 37°C.

-

Stop the reaction at various time points by adding an organic solvent.

-

Extract the steroids into the organic phase.

-

Evaporate the solvent and reconstitute the residue.

-

Quantify the amount of corticosterone produced using LC/MS/MS.

-

-

Data Analysis: Calculate the rate of corticosterone formation per unit of protein per unit of time (e.g., pmol/mg protein/min).

Conclusion

Investigating this compound in preclinical rodent models holds significant promise for advancing our understanding and treatment of metabolic, neurological, and inflammatory diseases. Although direct data on TH-11-DHC is sparse, the wealth of information on selective 11β-HSD1 inhibitors provides a robust framework for designing and executing a comprehensive preclinical evaluation. By employing the methodologies and experimental workflows outlined in this guide, researchers can effectively assess the therapeutic potential of TH-11-DHC and contribute to the development of novel, targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]